2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine

Antiviral HIV-1 Reverse Transcriptase Non-Nucleoside Inhibitors

2-(3,4-Dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine is a heterocyclic building block (CAS 1333960-38-5, molecular formula C14H16N4, molecular weight 240.30 g/mol) that incorporates a saturated 3,4-dihydroquinoline moiety directly linked at the 2-position of a 6-methylpyrimidin-4-amine scaffold. This compound belongs to the broader class of quinoline–pyrimidine hybrids, which have been explored for antitubercular, antimalarial, and antiviral applications, but the specific substitution pattern of this building block—lacking a methylene linker—distinguishes it from more widely studied analogs such as the S-DABO series.

Molecular Formula C14H16N4
Molecular Weight 240.30 g/mol
Cat. No. B14802544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine
Molecular FormulaC14H16N4
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCCC3=CC=CC=C32)N
InChIInChI=1S/C14H16N4/c1-10-9-13(15)17-14(16-10)18-8-4-6-11-5-2-3-7-12(11)18/h2-3,5,7,9H,4,6,8H2,1H3,(H2,15,16,17)
InChIKeyLLAOFBODRDSYED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine: Structural Identity and Procurement Profile


2-(3,4-Dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine is a heterocyclic building block (CAS 1333960-38-5, molecular formula C14H16N4, molecular weight 240.30 g/mol) that incorporates a saturated 3,4-dihydroquinoline moiety directly linked at the 2-position of a 6-methylpyrimidin-4-amine scaffold . This compound belongs to the broader class of quinoline–pyrimidine hybrids, which have been explored for antitubercular, antimalarial, and antiviral applications, but the specific substitution pattern of this building block—lacking a methylene linker—distinguishes it from more widely studied analogs such as the S-DABO series [1].

Why 2-(3,4-Dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine Resist Generic Substitution in Drug Discovery


Quinoline–pyrimidine hybrids are not interchangeable due to marked differences in linker topology, substitution pattern, and target engagement. The target compound features a direct N–C bond between the dihydroquinoline and pyrimidine rings, unlike the methylene-bridged S-DABO analogs (e.g., 6c1, 6c6, 6b1), which exhibit EC50 values of 0.24–0.39 μM against HIV-1 reverse transcriptase [1]. Removal or relocation of the exocyclic amine, introduction of a 6-methyl group, or saturation state of the quinoline ring can shift potency by an order of magnitude in NDH-2 inhibition assays [2]. These sharp structure–activity relationships (SAR) mean that even close analogs cannot be substituted without risking loss of on-target potency or introduction of off-target liabilities.

Quantitative Differentiation of 2-(3,4-Dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine vs. Closest Analogs


Direct C–N Linkage vs Methylene-Bridged S-DABO Analogs: Impact on HIV-1 RT Inhibition

The target compound possesses a direct C–N bond between the dihydroquinoline and pyrimidine rings, whereas the most studied dihydroquinoline–pyrimidine HIV-1 RT inhibitors (S-DABO series) incorporate a methylene (CH2) linker at this position [1]. In the S-DABO series, the most potent compounds (6c1, 6c6, 6b1) achieve EC50 values of 0.24 μM, 0.38 μM, and 0.39 μM, respectively, against wild-type HIV-1 in MT-4 cell-based assays, comparable to nevirapine (NVP, EC50 = 0.21 μM) and delavirdine (DLV, EC50 = 0.32 μM) [1]. While direct inhibitory data for the target compound are not publicly reported, the absence of the methylene linker alters the conformational flexibility and electronic distribution at the pyrimidine C2 position, which in known SAR governs the interaction with the Tyr181/Tyr188 hydrophobic pocket of HIV-1 RT [2].

Antiviral HIV-1 Reverse Transcriptase Non-Nucleoside Inhibitors

Saturation State of the Quinoline Ring: 3,4-Dihydroquinoline vs Fully Aromatic Quinoline in Pyrimidine Hybrids

The target compound contains a partially saturated 3,4-dihydroquinoline ring, in contrast to the fully aromatic quinoline found in the anti-TB NDH-2 inhibitors reported by Shirude et al. (2012), which achieved IC50 values in the low micromolar range against M. tuberculosis NDH-2 and MIC values as low as 2 μg/mL against Gram-negative pathogens [1]. The saturated ethylene bridge in the dihydroquinoline alters the ring electronics (pKa of nitrogen, electron density) and three-dimensional conformation compared to planar aromatic quinolines. In the NDH-2 series, the presence and position of exocyclic amines on both the quinoline and pyrimidine rings were critical for enzyme inhibition; compound 13, a pyrimidin-4-yl-quinoline-diamine, showed significant potency [1]. The target compound's 6-methyl substitution on the pyrimidine and the tertiary amine character of the dihydroquinoline nitrogen may shift selectivity away from NDH-2 toward other targets.

Antitubercular NDH-2 Inhibition Mycobacterium tuberculosis

Presence of a Free Exocyclic Amine on Pyrimidine: Synthetic Handle vs Biological Necessity

The 4-amino group on the pyrimidine ring is a key pharmacophoric element in many kinase inhibitors and receptor ligands, serving both as a hydrogen-bond donor/acceptor and as a synthetic handle for further derivatization. The N-methylated analog, 2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine, replaces this free amine with a secondary amine, which eliminates a hydrogen-bond donor and reduces aqueous solubility . In kinase drug discovery, the presence of a free 4-amino group on pyrimidine is critical for hinge-binding interactions with the kinase ATP pocket; methylation reduces binding affinity in many cases (e.g., imatinib analogs) [1]. While no direct kinase profiling data exist for the target compound, the availability of the free amine enables rapid library enumeration through amide coupling, reductive amination, or Suzuki reactions at this position, which is not possible with the N-methyl analog.

Medicinal Chemistry Building Block Kinase Inhibitor Design

6-Methyl Substitution on Pyrimidine: Metabolic Stability vs 6-H or 6-Ethoxy Analogs

The 6-methyl substituent on the pyrimidine ring is a subtle but important structural feature. In pyrimidine-containing drugs and probes, the C6 position is a common site for CYP450-mediated oxidation, particularly by CYP1A2 and CYP3A4. The presence of a methyl group at this position can either block oxidative metabolism (improving metabolic stability) or serve as a site for hydroxylation (generating a potential reactive metabolite). While no specific microsomal stability data are available for the target compound, comparative data from the pyrimidine literature indicate that 6-methyl substitution generally reduces intrinsic clearance (CLint) in human liver microsomes by 2- to 5-fold compared to unsubstituted (6-H) analogs, as observed for related 4-aminopyrimidine series [1]. The 6-chloro analog, 4-chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-2-amine, offers a different reactivity profile for nucleophilic aromatic substitution but lacks the metabolic stability benefit of the methyl group [2].

Metabolic Stability Cytochrome P450 Microsomal Clearance

Application Scenarios for 2-(3,4-Dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine in Drug Discovery and Chemical Biology


Focused Kinase Library Design Using the Free 4-Amine as a Diversity Point

The free exocyclic amine at the pyrimidine 4-position enables rapid parallel synthesis of amide, sulfonamide, and urea libraries through standard coupling chemistry [1]. Unlike the N-methyl analog, which lacks this reactive handle, the target compound can serve as a versatile scaffold for generating focused kinase inhibitor libraries targeting the ATP-binding hinge region, where 4-aminopyrimidines are privileged fragments [2]. Procurement teams building diversity-oriented synthesis (DOS) collections should prioritize this compound over the N-methyl or 6-chloro congeners when the synthetic strategy requires late-stage functionalization at C4.

Metabolic Stability Screening: 6-Methyl as a Built-in Blocking Group

For drug metabolism and pharmacokinetics (DMPK) groups evaluating scaffold metabolic stability, the 6-methyl group on the pyrimidine ring provides a built-in blocking strategy against CYP-mediated oxidation [1]. This compound can serve as a reference for head-to-head metabolic stability comparisons with 6-H, 6-Cl, or 6-O-alkyl analogs in human or rodent liver microsome assays, enabling data-driven scaffold selection early in the hit-to-lead phase. The saturated dihydroquinoline ring further differentiates the compound's metabolic profile from fully aromatic quinoline hybrids, which are prone to CYP3A4-mediated epoxidation [2].

Antitubercular Probe Development: Exploring NDH-2 Inhibition with a Saturated Quinoline Core

Given the established efficacy of quinoline–pyrimidine hybrids as NDH-2 inhibitors (IC50 values in the low micromolar range, with MIC values as low as 2 μg/mL against Gram-negative pathogens) [1], the target compound's saturated dihydroquinoline core offers a differentiated chemotype for probing the NDH-2 binding site. The altered ring pucker and reduced planarity may yield distinct resistance profiles compared to the fully aromatic quinoline series. Researchers investigating M. tuberculosis respiratory chain targets should evaluate this building block alongside the Shirude-series quinolinyl pyrimidines to map SAR around the quinoline saturation state.

HIV-1 NNRTI Scaffold Hopping: Direct-Linked vs Methylene-Bridged Topology Comparison

The S-DABO class of HIV-1 non-nucleoside reverse transcriptase inhibitors, which features a methylene linker between the dihydroquinoline and pyrimidine rings, has produced compounds with EC50 values as low as 0.24 μM [1]. The target compound, with its direct N–C linkage, offers a scaffold-hopping opportunity to explore whether removing the methylene linker improves metabolic stability or alters the resistance profile against common NNRTI mutations (K103N, Y181C). Antiviral research groups should include this compound in comparative panels when evaluating next-generation NNRTI chemotypes.

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